molecular formula C16H19N3O5S B2926245 1-(2-methylbenzyl)-3-(morpholinosulfonyl)-1H-pyrazole-4-carboxylic acid CAS No. 1251680-63-3

1-(2-methylbenzyl)-3-(morpholinosulfonyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B2926245
CAS No.: 1251680-63-3
M. Wt: 365.4
InChI Key: VCOJDCWJIGNRJA-UHFFFAOYSA-N
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Description

1-(2-methylbenzyl)-3-(morpholinosulfonyl)-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C16H19N3O5S and its molecular weight is 365.4. The purity is usually 95%.
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Scientific Research Applications

Pyrazole Derivatives in Heterocyclic Chemistry

Pyrazole carboxylic acid derivatives, including structures similar to 1-(2-methylbenzyl)-3-(morpholinosulfonyl)-1H-pyrazole-4-carboxylic acid, are fundamental scaffolds in heterocyclic chemistry due to their wide range of biological activities. These compounds have been extensively studied for their antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties. The synthesis and biological application of pyrazole carboxylic acid derivatives highlight their potential as leads for the development of new medicinal agents. Researchers have developed various synthetic methods to create these derivatives, underscoring their significance in the pharmaceutical industry and medicinal chemistry (Cetin, 2020).

Role in CNS Drug Synthesis

Functional chemical groups present in compounds like this compound are increasingly becoming sources for synthesizing novel Central Nervous System (CNS) acting drugs. Given the rise in CNS disorders due to various factors, including environmental and genetic influences, there's a pressing need for new CNS medications with reduced adverse effects. Compounds containing heterocycles with nitrogen, sulfur, and oxygen have shown promise in developing drugs with CNS activity, ranging from treating depression to managing convulsions. These findings underscore the potential of such compounds in drug discovery and development for CNS disorders (Saganuwan, 2017).

Antioxidant and Antimicrobial Activities

The diverse pharmacological properties of pyrazole derivatives extend to antioxidant and antimicrobial activities. These compounds have been identified as crucial in the study of antioxidants, with various pyrazole-based molecules being investigated for their ability to scavenge free radicals and exhibit antimicrobial properties. This broad spectrum of activity further highlights the versatility of pyrazole carboxylic acid derivatives in scientific research, providing a solid foundation for developing new therapeutic agents (A Comprehensive Review on Pyrazole and Its Pharmacological Properties, Bhattacharya et al., 2022).

Mechanism of Action

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.

Mode of Action

For instance, indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets to induce a range of biological effects.

Biochemical Pathways

It’s known that similar compounds, such as indole derivatives, can affect a wide range of biochemical pathways due to their diverse biological activities . Therefore, it’s plausible that this compound could also affect multiple biochemical pathways, leading to various downstream effects.

Result of Action

Given the diverse biological activities of similar compounds, such as indole derivatives , it’s plausible that this compound could induce a range of molecular and cellular effects.

Properties

IUPAC Name

1-[(2-methylphenyl)methyl]-3-morpholin-4-ylsulfonylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O5S/c1-12-4-2-3-5-13(12)10-18-11-14(16(20)21)15(17-18)25(22,23)19-6-8-24-9-7-19/h2-5,11H,6-10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCOJDCWJIGNRJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=C(C(=N2)S(=O)(=O)N3CCOCC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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